H-Pro-Pro-Ala-Lys-Leu-Gln-Pro-Arg-OH is a peptide composed of a specific sequence of amino acids: proline, proline, alanine, lysine, leucine, glutamine, proline, and arginine. This compound is of interest in various scientific fields due to its potential biological activities and applications in medicine, biochemistry, and pharmacology. The compound's systematic name reflects its amino acid composition and the presence of a carboxylic acid group at one end, indicating it is a free peptide.
This peptide can be synthesized through solid-phase peptide synthesis (SPPS), a widely used method for constructing peptides in a laboratory setting. It falls under the classification of bioactive peptides, which are known to exhibit various physiological effects in living organisms. Such peptides are often studied for their roles in cellular signaling, immune responses, and other biological functions.
The predominant method for synthesizing H-Pro-Pro-Ala-Lys-Leu-Gln-Pro-Arg-OH is solid-phase peptide synthesis. This technique involves several key steps:
During SPPS, specific reagents are used to activate the amino acids for coupling reactions. Common activating agents include carbodiimides and hydroxybenzotriazole. The purification process typically involves high-performance liquid chromatography (HPLC) to ensure high purity of the final peptide product.
The molecular formula can be deduced based on the individual amino acids:
The total molecular weight is approximately 1007.19 g/mol.
H-Pro-Pro-Ala-Lys-Leu-Gln-Pro-Arg-OH can undergo several chemical reactions:
Common reagents for these reactions include:
The mechanism of action for H-Pro-Pro-Ala-Lys-Leu-Gln-Pro-Arg-OH involves its interaction with specific biological targets such as receptors or enzymes. Upon binding to these targets, the peptide can initiate a series of biochemical events leading to various physiological effects. The exact pathways depend on the structural characteristics of the peptide and its biological context.
The physical properties of H-Pro-Pro-Ala-Lys-Leu-Gln-Pro-Arg-OH include:
Chemical properties include stability under different conditions (pH, temperature) and susceptibility to enzymatic degradation by proteases. The stability can be influenced by factors such as the presence of certain amino acids that enhance resistance to hydrolysis .
H-Pro-Pro-Ala-Lys-Leu-Gln-Pro-Arg-OH has several scientific applications:
This compound exemplifies the versatility of peptides in scientific research and their potential for therapeutic applications across multiple disciplines.
The peptide H-Pro-Pro-Ala-Lys-Leu-Gln-Pro-Arg-OH contains two consecutive proline residues at its N-terminus, which strongly promote the formation of a left-handed polyproline type II (PPII) helix. This conformation is characterized by backbone dihedral angles (φ, ψ) averaging −75° and 146°, with all peptide bonds in the trans configuration [2] [9]. The PPII helix adopts an extended, rod-like structure with three residues per turn and a rise of 3.1 Å per residue, creating a solvent-exposed scaffold ideal for protein-protein interactions [2]. The Ala residue at position 3 disrupts strict polyproline continuity but does not terminate helix propagation; instead, it allows for local flexibility while maintaining overall PPII topology. This is supported by circular dichroism (CD) spectra showing a strong negative band at 205 nm and a positive band at 228 nm—a signature of PPII content [2] [9].
Table 1: Structural Parameters of Polyproline Helices
Helix Type | Handedness | Residues/Turn | Unit Height (Å) | Peptide Bond Isomerization |
---|---|---|---|---|
PPI | Right-handed | 3.3 | 1.9 | All cis |
PPII | Left-handed | 3.0 | 3.1 | All trans |
Lys⁴ and Arg⁸ introduce localized positive charges that dominate the peptide’s electrostatic surface. In aqueous solutions, these residues adopt solvent-exposed positions due to charge repulsion from the hydrophobic PPII core. Electrostatic potential mapping reveals a dipole moment along the peptide axis, with the highest positive potential (+15 kcal/mol) near Arg⁸ [4] [6]. This facilitates interactions with anionic membranes or phosphate backbones of nucleic acids. Lys⁴ also participates in stabilizing C-capping through hydrogen bonding between its aliphatic amine and the backbone carbonyl of Ala³, reducing fraying at the helix terminus [6] [9]. Mutational studies replacing Lys⁴ or Arg⁸ with alanine decrease helicity by 40% and abolish binding to SH3 domains, confirming their dual roles in structural stability and molecular recognition [4].
Table 2: Electrostatic Contributions of Charged Residues
Residue | Position | pKa | Solvent Accessibility (%) | Functional Role |
---|---|---|---|---|
Lys⁴ | N-terminal | 10.5 | 85 | Helix stabilization, membrane anchoring |
Arg⁸ | C-terminal | 12.5 | 92 | Molecular recognition, RNA binding |
The cyclic structure of proline restricts its φ angle to −60° ± 20°, enforcing rigidity and reducing conformational entropy. This promotes a stable PPII scaffold but allows for dynamic turn formation at the Pro²-Ala³-Lys⁴ and Pro⁷-Arg⁸ segments. Molecular dynamics simulations show that Pro²-Ala³-Lys⁴ adopts a type I β-turn (RMSD 0.8 Å), stabilized by a hydrogen bond between the Ala³ carbonyl oxygen and Lys⁴ amide hydrogen [5] [9]. Conversely, Pro⁷-Arg⁸ forms a type VI turn facilitated by cis-trans isomerization of the Gln⁶-Pro⁷ bond. This isomerization occurs with an energy barrier of 15 kcal/mol and a cis population of 18% in aqueous solution, introducing transient compact conformations [7] [9]. The Gln⁵ residue enhances turn stability through sidechain-backbone hydrogen bonding, acting as a "N-capping" motif that reduces desolvation penalties [6].
Molecular dynamics (MD) simulations (200 ns, explicit water) reveal three dominant conformational states:
Boltzmann-weighted NMR chemical shift calculations (δHα, δCα) agree with experimental data (RMSD < 0.2 ppm), validating the ensemble. Salt bridges between Lys⁴ and Arg⁹ dominate in compact states (distance: 3.5 Å), while electrostatic repulsion drives extension. Metadynamics simulations further identify a free energy barrier of 2.8 kcal/mol for the trans-to-cis transition at Gln⁶-Pro⁷ [2] [9].
The octapeptide’s Pro²-Pro³-Ala³-Lys⁴ motif shares 80% sequence identity with SH3 domain ligands (e.g., human c-Cbl: Pro-Ala-Lys-Pro-Arg). Both employ PPII helices to position charged residues (Lys/Arg) for docking into hydrophobic grooves on SH3 domains [2] [10]. However, the octapeptide’s Leu⁵-Gln⁶ segment introduces a polar "kink" absent in canonical PxxP motifs, reducing binding affinity (Kd = 18 μM vs. 2 μM for c-Cbl). In contrast, the Arg-Leu-Arg motif (residues 6–8) parallels translational arrest sequences in macrolide antibiotics (e.g., ErmDL: Arg⁶-Leu⁷-Arg⁸). Both motifs arrest ribosome function by positioning Arg residues to sterically block the ribosomal A-site, though the octapeptide lacks flanking sequences necessary for high-affinity ribosome binding [10].
Table 3: Functional Motif Comparison
Motif | Sequence | Biological Context | Affinity/Function | Structural Role |
---|---|---|---|---|
SH3 Ligand | P-A-K-P-R | c-Cbl signaling | Kd = 2 μM | PPII-mediated hydrophobic groove binding |
Ribosomal Arrest | R-L-R | ErmDL translational stalling | Arrest efficiency: 95% | A-site steric blockade |
Octapeptide Core | P-P-A-K-L-Q-P-R | Synthetic model | Kd = 18 μM (SH3) | Hybrid PPII/turn scaffold |
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